L-Tryptophan, N-[N-[N-[N-[N-[N-acetyl-D-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)glycyl]-L-leucyl]-L-alpha-aspartyl]-L-isoleucyl]-L-isoleucyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tryptophan, N-[N-[N-[N-[N-[N-acetyl-D-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)glycyl]-L-leucyl]-L-alpha-aspartyl]-L-isoleucyl]-L-isoleucyl]- is a complex organic compound that belongs to the class of N-acyl-alpha amino acids It is a derivative of L-tryptophan, an essential amino acid that plays a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophan, N-[N-[N-[N-[N-[N-acetyl-D-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)glycyl]-L-leucyl]-L-alpha-aspartyl]-L-isoleucyl]-L-isoleucyl]- involves multiple steps, starting from the basic building blocks of amino acids. The process typically includes the following steps:
Acetylation: The initial step involves the acetylation of L-tryptophan to form N-acetyl-L-tryptophan.
Peptide Bond Formation: Subsequent steps involve the formation of peptide bonds between N-acetyl-L-tryptophan and other amino acids such as L-leucyl, L-alpha-aspartyl, and L-isoleucyl.
Cyclization: The final step involves the cyclization of the compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of automated peptide synthesizers, which can efficiently carry out the multiple steps required for its synthesis. The reaction conditions typically include controlled temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Tryptophan, N-[N-[N-[N-[N-[N-acetyl-D-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)glycyl]-L-leucyl]-L-alpha-aspartyl]-L-isoleucyl]-L-isoleucyl]- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions typically involve controlled temperature, pH, and solvent systems to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
L-Tryptophan, N-[N-[N-[N-[N-[N-acetyl-D-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)glycyl]-L-leucyl]-L-alpha-aspartyl]-L-isoleucyl]-L-isoleucyl]- has several scientific research applications, including:
Chemistry: The compound is used in the study of peptide synthesis and the development of new synthetic methodologies.
Biology: It is used in the study of protein-protein interactions and the investigation of biological pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialized peptides and other bioactive compounds.
Mechanism of Action
The mechanism of action of L-Tryptophan, N-[N-[N-[N-[N-[N-acetyl-D-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)glycyl]-L-leucyl]-L-alpha-aspartyl]-L-isoleucyl]-L-isoleucyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes or as an agonist/antagonist of certain receptors.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-tryptophan: A simpler derivative of L-tryptophan with similar biological properties.
N-Acetyl-L-leucine: Another N-acyl-alpha amino acid with distinct biological activities.
N-Acetyl-L-aspartic acid: A compound with similar structural features but different biological functions.
Uniqueness
L-Tryptophan, N-[N-[N-[N-[N-[N-acetyl-D-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)glycyl]-L-leucyl]-L-alpha-aspartyl]-L-isoleucyl]-L-isoleucyl]- is unique due to its complex structure and the specific combination of amino acids it contains. This uniqueness allows it to interact with a wide range of molecular targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3-[[2-[[2-acetamido-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H67N7O10/c1-8-29(5)44(49(65)57-41(52(68)69)25-34-27-53-38-21-15-14-18-35(34)38)59-50(66)45(30(6)9-2)58-48(64)40(26-42(61)62)55-47(63)39(24-28(3)4)56-51(67)46(54-31(7)60)43-36-19-12-10-16-32(36)22-23-33-17-11-13-20-37(33)43/h10-21,27-30,39-41,43-46,53H,8-9,22-26H2,1-7H3,(H,54,60)(H,55,63)(H,56,67)(H,57,65)(H,58,64)(H,59,66)(H,61,62)(H,68,69) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAQSWKGRRUBDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C3C4=CC=CC=C4CCC5=CC=CC=C35)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H67N7O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
950.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.